An In-depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromophenyl)pyrrolidin-2-one. As a member of the N-aryl pyrrolidinone class of heterocyclic compounds, this molecule holds significant interest for the medicinal chemistry and drug development community. The pyrrolidinone core is a well-established pharmacophore present in a variety of biologically active agents, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1][2] The presence of a bromine atom on the phenyl ring of 1-(4-Bromophenyl)pyrrolidin-2-one provides a versatile handle for further chemical modifications through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates.[3] This guide will delve into the key physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and the reactivity of this compound, with a focus on its utility in the development of novel therapeutics, particularly central nervous system and anti-inflammatory agents.[3]
Physicochemical Properties
1-(4-Bromophenyl)pyrrolidin-2-one is a solid at room temperature and should be stored in a dry, sealed container.[3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7661-32-7 | [3] |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [3] |
| Boiling Point | 423.2 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| MDL Number | MFCD00138502 | [3] |
Synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one
The primary route to synthesizing 1-(4-Bromophenyl)pyrrolidin-2-one involves the N-arylation of 2-pyrrolidinone. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods facilitate the formation of a carbon-nitrogen bond between the lactam nitrogen and the aryl halide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[4] This reaction offers high functional group tolerance and generally proceeds under milder conditions compared to the classical Ullmann condensation.
Caption: Buchwald-Hartwig amination workflow for the synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one.
Experimental Protocol (Representative):
-
To an oven-dried Schlenk flask, add 2-pyrrolidinone (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and ligand (e.g., Xantphos, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(4-Bromophenyl)pyrrolidin-2-one.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[5] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.
Caption: Ullmann condensation workflow for the synthesis of 1-(4-Bromophenyl)pyrrolidin-2-one.
Experimental Protocol (Representative):
-
In a sealable reaction vessel, combine 2-pyrrolidinone (1.5 mmol), 1-bromo-4-iodobenzene (1.0 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (DMSO) as the solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring and the 1,4-disubstituted benzene ring.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.8 ppm), each integrating to 2H, corresponding to the AA'BB' spin system of the p-substituted phenyl ring.
-
Pyrrolidinone Protons:
-
A triplet for the two protons adjacent to the nitrogen (N-CH₂), typically in the range of δ 3.6-4.0 ppm.
-
A triplet for the two protons adjacent to the carbonyl group (C=O-CH₂), usually found between δ 2.4-2.8 ppm.
-
A multiplet (quintet) for the central two protons of the pyrrolidinone ring (CH₂-CH₂-CH₂), expected around δ 2.0-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 174-178 ppm.
-
Aromatic Carbons: Four signals for the phenyl ring. The carbon attached to the nitrogen will be in the δ 138-142 ppm range. The carbon bearing the bromine atom will appear around δ 115-120 ppm. The remaining two aromatic CH carbons will have signals in the δ 120-135 ppm region.
-
Pyrrolidinone Carbons:
-
The carbon adjacent to the nitrogen (N-CH₂) is expected around δ 48-52 ppm.
-
The carbon adjacent to the carbonyl group (C=O-CH₂) will likely be in the δ 30-35 ppm range.
-
The central carbon of the pyrrolidinone ring (CH₂-CH₂-CH₂) should appear at approximately δ 17-21 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group.
-
C=O Stretch (Amide I): A strong, sharp peak typically observed in the range of 1680-1710 cm⁻¹.
-
C-N Stretch: A medium intensity band around 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (out-of-plane): A strong band characteristic of 1,4-disubstitution, typically around 800-850 cm⁻¹.
-
C-Br Stretch: A weak to medium band in the fingerprint region, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom. Key fragmentation patterns would likely involve the loss of the carbonyl group and fragmentation of the pyrrolidinone ring.
Reactivity and Synthetic Utility
The synthetic versatility of 1-(4-Bromophenyl)pyrrolidin-2-one stems from the presence of the aryl bromide moiety, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, enabling the synthesis of diverse libraries of compounds for biological screening.
Caption: Key cross-coupling reactions of 1-(4-Bromophenyl)pyrrolidin-2-one.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an aryl halide.[6] This reaction is widely used in the pharmaceutical industry to construct biaryl structures.
Experimental Protocol (Representative):
-
In a reaction vessel, dissolve 1-(4-Bromophenyl)pyrrolidin-2-one (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the biaryl product.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbene and cinnamate derivatives.[7]
Experimental Protocol (Representative):
-
To a flask, add 1-(4-Bromophenyl)pyrrolidin-2-one (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL).
-
Heat the reaction mixture under an inert atmosphere to 80-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[8] 1-(4-Bromophenyl)pyrrolidin-2-one serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications.
-
Central Nervous System (CNS) Agents: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs. The ability to functionalize the phenyl ring of 1-(4-Bromophenyl)pyrrolidin-2-one allows for the exploration of new derivatives with potential neuroprotective or cognitive-enhancing properties.[3]
-
Anti-inflammatory Agents: Pyrrolidinone derivatives have been investigated for their anti-inflammatory effects. The synthetic accessibility of a diverse range of analogs from 1-(4-Bromophenyl)pyrrolidin-2-one makes it an attractive starting material for the development of new anti-inflammatory drug candidates.[3]
-
Anticancer Agents: The N-aryl pyrrolidinone scaffold has been explored for its potential as an anticancer agent.[2] The versatility of cross-coupling reactions on the bromophenyl moiety enables the synthesis of compounds with tailored substitutions to optimize anticancer activity.
Conclusion
1-(4-Bromophenyl)pyrrolidin-2-one is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via established N-arylation methods and the reactivity of its aryl bromide group in cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The established biological significance of the pyrrolidinone core suggests that derivatives of this compound hold considerable promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the chemical properties and utility of 1-(4-Bromophenyl)pyrrolidin-2-one, intended to facilitate further research and innovation in the field of drug discovery.
References
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2018). Bentham Science. Available at: [Link]
-
1-(4-Bromophenyl)pyrrolidin-2-one. MySkinRecipes. Available at: [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2007). PubMed. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. (2024). PubMed. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). PMC. Available at: [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. PubChem. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. Available at: [Link]
-
The Suzuki Reaction. Stanford University. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
